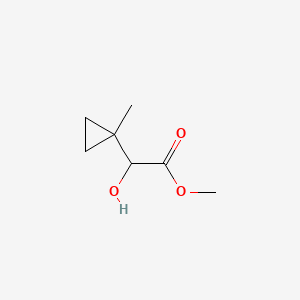
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C7H12O3 It is a derivative of acetic acid and features a cyclopropyl group, which is a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate typically involves the esterification of 2-hydroxy-2-(1-methylcyclopropyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-hydroxy-2-(1-methylcyclopropyl)acetic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and processes, making it a valuable compound in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-(cyclopropyl)acetate: Lacks the methyl group on the cyclopropyl ring.
Ethyl 2-hydroxy-2-(1-methylcyclopropyl)acetate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-2-(1-ethylcyclopropyl)acetate: Contains an ethyl group on the cyclopropyl ring instead of a methyl group.
Uniqueness
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(3-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
DDLZKYNWEWVMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















